molecular formula C8H9ClO4S B031341 3,4-Dimethoxybenzenesulfonyl chloride CAS No. 23095-31-0

3,4-Dimethoxybenzenesulfonyl chloride

Cat. No. B031341
CAS RN: 23095-31-0
M. Wt: 236.67 g/mol
InChI Key: RSJSYCZYQNJQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3,4-dimethoxybenzenesulfonyl chloride and its derivatives involves several steps, including the interaction with chlorosulfonic acid to produce structurally unique isomers. These compounds are characterized by X-ray single crystal diffraction, revealing their molecular crystals formed by hydrogen bonds of the C-H⋯O type (Rublova et al., 2017).

Molecular Structure Analysis

The molecular and electronic structure of these isomers has been analyzed using the restricted Hartree-Fock method, showing good agreement between the calculated values of charge density and the parameters of intramolecular hydrogen bonds. This detailed structural analysis aids in understanding the compound's reactivity and potential applications (Rublova et al., 2017).

Chemical Reactions and Properties

Investigations into the solvolyses of 3,4-dimethoxybenzenesulfonyl chloride have revealed dual reaction channels, indicating a complex reaction mechanism that varies with the solvent and conditions. This study provides insight into the compound's behavior in different environments and its potential for synthesis applications (Koo et al., 2007).

Physical Properties Analysis

The synthesis of related compounds, such as 2,4-dimethoxybenezoyl chloride, underlines the importance of optimizing reaction conditions to achieve high yields. These studies contribute to a deeper understanding of how different conditions affect the physical properties and yields of related chemical compounds (Wan You-zhi, 2007).

Chemical Properties Analysis

The reactivity of 3,4-dimethoxybenzenesulfonyl chloride and its analogs with various nucleophiles has been extensively explored, revealing unique reactivity patterns. These studies are critical for designing new reactions and understanding the fundamental chemical properties of sulfonyl chlorides (Cevasco et al., 2011).

Scientific Research Applications

  • Antitumor and Antibacterial Activities : Some derivatives of this compound, such as 2-sulfonamido-4,5-dimethoxyphenylacetic acid and 2-carboxamido(2-chloroethyl)methylbenzenesulfonamides, have been studied but showed no antitumor activity in specific leukemia types (Catsoulacos & Camoutsis, 1980). Another study found moderate antibacterial activity in some N-alkyl/aralkyl-N-(3,4- ethylenedioxybenzyl)-4-substituted benzenesulfonamides derivatives against Gram-bacterial strains (Rehman et al., 2016).

  • Potential Herbicide Development : Chlorohydroxybenzenesulfonyl derivatives have been suggested as potential herbicides due to their spectral characteristics (Cremlyn & Cronje, 1979).

  • Chemical Synthesis and Solid-Phase Applications : The compound has applications in chemical synthesis, particularly in solid-phase synthesis as a key intermediate for various transformations (Fülöpová & Soural, 2015). A study also highlighted a synthetic route to 3-formylbenzenesulfonyl chloride derivatives from benzaldehydes, which are used to prepare various compounds with unique properties (Bao et al., 2017).

  • Diagnostic and Therapeutic Applications : It has been used in a method for detecting estrogens in biological fluids using LC-MS, aiding in the diagnosis of fetoplacental function (Higashi et al., 2006). Another application includes its use in activating hydroxyl groups of polymeric carriers for bioselective separation, which has potential therapeutic applications (Chang et al., 1992).

  • Pharmacological Potential : Novel compounds such as N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide show promising potential as pharmaceutical agents due to their unique properties and stability (Murthy et al., 2018).

  • Analytical Chemistry : It's used in pre-column derivatisation reagents for more accurate determination of chemicals like glyphosate by HPLC (Fang et al., 2014).

Safety And Hazards

3,4-Dimethoxybenzenesulfonyl chloride is classified as a corrosive substance . It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,4-dimethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO4S/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJSYCZYQNJQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370150
Record name 3,4-Dimethoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxybenzenesulfonyl chloride

CAS RN

23095-31-0
Record name 3,4-Dimethoxybenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23095-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethoxybenzenesulfonyl chloride
Reactant of Route 2
3,4-Dimethoxybenzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3,4-Dimethoxybenzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
3,4-Dimethoxybenzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
3,4-Dimethoxybenzenesulfonyl chloride
Reactant of Route 6
3,4-Dimethoxybenzenesulfonyl chloride

Q & A

Q1: How does the structure of 3,4-Dimethoxybenzenesulfonyl chloride influence its reactivity in solvolysis reactions?

A: The presence of two methoxy groups at the 3 and 4 positions of the benzene ring in DSC significantly impacts its reactivity in solvolysis reactions. These electron-donating groups increase electron density at the sulfur atom of the sulfonyl chloride group, making it more susceptible to nucleophilic attack. This is supported by the relatively large l value (1.12) obtained from the Grunwald-Winstein analysis, which indicates substantial nucleophilic solvent assistance in the solvolysis of DSC [].

Q2: What different reaction pathways are proposed for the solvolysis of 3,4-Dimethoxybenzenesulfonyl chloride in different solvent systems?

A: Research suggests that DSC undergoes solvolysis through two competing reaction channels depending on the solvent system []. In highly polar media like water, the mechanism likely involves an SN2-SN1 process with minimal general base catalysis. This is supported by the kinetic solvent isotope effect (KSIE) value of 1.35 observed in water. Conversely, in less polar media like methanol-water mixtures and pure alcohols, a general-base catalyzed pathway, possibly an addition-elimination mechanism, is proposed. This is supported by the KSIE of 1.45 observed in methanol. The shift in the dominant reaction pathway is further corroborated by the trends in product selectivity observed in alcohol-water mixtures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.